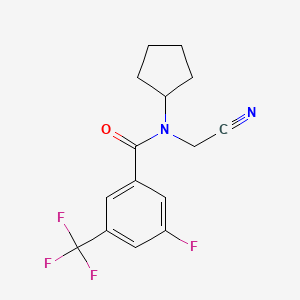![molecular formula C17H14ClN5O3 B2462279 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1189956-30-6](/img/structure/B2462279.png)
5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 2-chlorophenyl group, a 1,4-benzodioxin ring, and a 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. It includes a 2-chlorophenyl group, a 1,4-benzodioxin ring, and a 1,2,3-triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amino group might participate in acid-base reactions, while the 1,2,3-triazole ring might undergo reactions with electrophiles .Applications De Recherche Scientifique
Development of Biologically Active Compounds
Triazole-based scaffolds, like the one , are crucial in medicinal chemistry for the synthesis of biologically active compounds. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has facilitated the creation of triazole-containing dipeptides and HSP90 inhibitors. These compounds show promise in peptidomimetics and as biologically active molecules due to their structural motives typical of turn inducers and inhibitory activity against HSP90, indicating potential applications in cancer therapy and drug design (Ferrini et al., 2015).
Antimicrobial Applications
The synthesis of new chemical structures based on triazole and other heterocyclic moieties has led to compounds with significant antimicrobial activity. For instance, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been evaluated for their antimicrobial activities, showing good efficacy compared to standard drugs (Patel & Shaikh, 2011). Such research underscores the potential of triazole derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from natural products like visnaginone and khellinone has led to the synthesis of compounds with marked anti-inflammatory and analgesic activities. These compounds have been shown to inhibit COX-1/COX-2 selectively, offering potential as new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).
Antifungal and Antibacterial Agents
Triazole compounds have been synthesized for their potent antifungal and antibacterial properties, addressing the need for new therapeutic agents in the fight against infectious diseases. For example, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, demonstrating the versatility of triazole derivatives in addressing a wide range of pathogens (Hebishy et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-chloroanilino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-10-5-6-13-14(9-10)26-8-7-25-13/h1-6,9,15-16,20-23H,7-8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQXPGKNGYCZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3C(NNN3)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

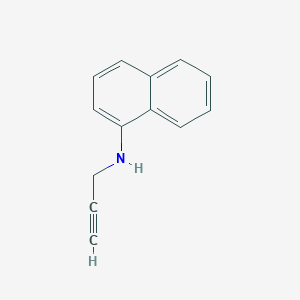
![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2462199.png)
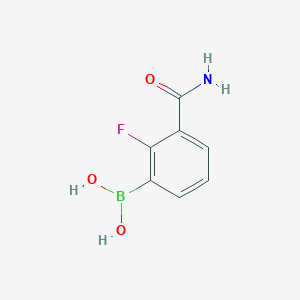
![N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B2462201.png)
![1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2462203.png)
![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)
![3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2462206.png)

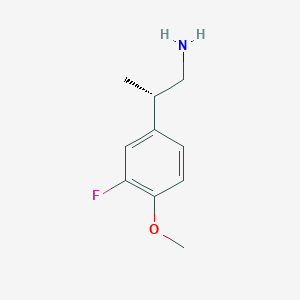
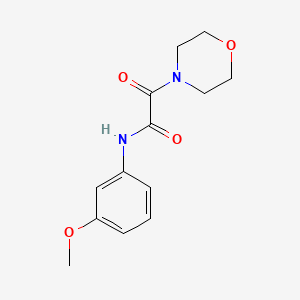
![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)
![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)
